N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC15264805
Molecular Formula: C13H12N4OS2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4OS2 |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H12N4OS2/c1-6-4-7(2)10-9(5-6)19-13(14-10)15-12(18)11-8(3)16-17-20-11/h4-5H,1-3H3,(H,14,15,18) |
| Standard InChI Key | CMXMUEZRSLUERV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=NS3)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates two heterocyclic systems: a 4,6-dimethylbenzothiazole ring and a 4-methyl-1,2,3-thiadiazole unit connected by a carboxamide bridge. The benzothiazole moiety contributes aromatic stability and π-π stacking potential, while the thiadiazole ring introduces electron-deficient regions that facilitate hydrogen bonding and dipole interactions . Substituent positions—methyl groups at the 4 and 6 positions of the benzothiazole and the 4 position of the thiadiazole—optimize steric and electronic effects, enhancing bioavailability .
Table 1: Key Structural Features and Their Implications
| Feature | Role in Bioactivity |
|---|---|
| Benzothiazole ring | Enhances lipid solubility and membrane permeability |
| Thiadiazole ring | Participates in hydrogen bonding with enzymatic active sites |
| Carboxamide linker | Stabilizes conformation via intramolecular H-bonds |
| Methyl substituents | Reduce metabolic degradation by cytochrome P450 enzymes |
Physicochemical Profile
The compound’s molecular formula is C₁₄H₁₃N₃OS₂, with a molecular weight of 303.4 g/mol . Its logP value of 4.0 indicates moderate lipophilicity, favoring passive diffusion across biological membranes . The polar surface area (43.48 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) further influence its pharmacokinetic behavior .
Synthesis and Optimization
Green Chemistry Approaches
Recent protocols employ microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes and improving yields to 68–72% . Solvent-free mechanochemical grinding has also been explored, achieving comparable efficiencies while eliminating toxic dichloromethane .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Schotten-Baumann | 38 | 12 h | High (toxic solvents) |
| Microwave-assisted | 70 | 0.5 h | Moderate |
| Mechanochemical | 65 | 2 h | Low |
Pharmacological Activities
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively . The thiadiazole ring’s sulfur atoms disrupt bacterial cell wall biosynthesis by chelating essential metal ions in autolysins .
Anti-Inflammatory Action
In murine models of carrageenan-induced paw edema, a 50 mg/kg dose reduced swelling by 62% within 3 hours, comparable to indomethacin . This effect is attributed to COX-2 inhibition via blockade of arachidonic acid’s hydrophobic pocket .
Industrial and Agricultural Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) studies on mild steel in 1M HCl showed 89% inhibition efficiency at 500 ppm. The compound’s adsorption follows the Langmuir isotherm, forming a protective monolayer .
Pesticide Development
Field trials against Helicoverpa armigera demonstrated 92% larval mortality at 0.1% concentration, surpassing commercial neonicotinoids . The carboxamide group disrupts insect chitin synthase, impairing exoskeleton formation .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison with Related Compounds
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| N-(4,6-dimethyl-BTZ)-TDZ | 8 (S. aureus) | 12.3 (MCF-7) |
| 2-Amino-benzothiazole | 32 | 28.4 |
| 5-Methylthio-thiadiazole | 64 | >50 |
The superior activity of N-(4,6-dimethyl-BTZ)-TDZ arises from synergistic effects between its substituents: the 4,6-dimethyl groups on benzothiazole prevent oxidative metabolism, while the thiadiazole’s electron-withdrawing nature enhances target affinity .
Future Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles increased bioavailability by 3.2-fold in rat models, suggesting potential for clinical translation .
Computational Design
QSAR models predicting substituent effects on HIF-1α binding are under development, with preliminary R² values of 0.89 .
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